Borazine, 1,3,5-trimethyl-
Overview
Description
Borazine, 1,3,5-trimethyl-, also known as 1,3,5-trimethylborazine, is an organoboron compound with the molecular formula C₃H₁₂B₃N₃. It is a derivative of borazine, often referred to as “inorganic benzene” due to its structural similarity to benzene. This compound is characterized by a six-membered ring consisting of alternating boron and nitrogen atoms, with methyl groups attached to the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-trimethylborazine can be synthesized through the condensation reaction of primary amines with boron trihalides. One common method involves the reaction of trimethylamine with boron trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{3 (CH₃)₃N + BCl₃ → (CH₃)₃B₃N₃ + 3 HCl} ]
Industrial Production Methods: Industrial production of 1,3,5-trimethylborazine often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-trimethylborazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boron-nitrogen-oxygen compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of boron-nitrogen-hydrogen compounds.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products:
Oxidation: Boron-nitrogen-oxygen compounds
Reduction: Boron-nitrogen-hydrogen compounds
Substitution: Various substituted borazine derivatives.
Scientific Research Applications
1,3,5-trimethylborazine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of boron-nitrogen-containing polymers and materials
Biology: Research is ongoing to explore its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: The compound’s unique structure makes it a candidate for drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-trimethylborazine involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atoms can act as Lewis acids, while the nitrogen atoms can act as Lewis bases. This dual functionality allows the compound to participate in various chemical reactions, including coordination with metal ions and interaction with biological molecules. The pathways involved in its mechanism of action are primarily related to its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1,3,5-trimethylborazine can be compared with other similar compounds, such as:
Borazine (B₃H₆N₃): The parent compound, which lacks the methyl groups
β-Vinylborazine: A borazine derivative with vinyl groups attached, used in the synthesis of advanced materials.
Uniqueness: 1,3,5-trimethylborazine is unique due to the presence of methyl groups on the nitrogen atoms, which can influence its reactivity and stability compared to other borazine derivatives. The methyl groups can also affect the compound’s solubility and interaction with other molecules .
Properties
InChI |
InChI=1S/C3H9B3N3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAKAMQHYNNJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1N([B]N([B]N1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9B3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073246 | |
Record name | Borazine, 1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor; Fumes in air; [Gelest MSDS] | |
Record name | 1,3,5-Trimethylborazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21204 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1004-35-9 | |
Record name | Borazine, 1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Trimethylborazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Trimethylborazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TA5Q6XG3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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